5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazolidinone core, which is known for its biological activity, and an anilinomethylene group, which can influence its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of aniline with a thiazolidinone derivative. One common method is to react 3-benzyl-2-thioxo-1,3-thiazolidin-4-one with aniline in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a more saturated form.
Substitution: The anilinomethylene group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of antimicrobial and anticancer agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The anilinomethylene group may enhance binding affinity or specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the anilinomethylene group, which may reduce its reactivity and biological activity.
5-(Alkylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
3-(Anilinomethylene)-2-methoxychroman-4-one: Contains a chroman ring instead of a thiazolidinone ring, resulting in different reactivity and applications.
Uniqueness
5-(Anilinomethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core and anilinomethylene group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H14N2OS2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-5-(phenyliminomethyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H14N2OS2/c20-16-15(11-18-14-9-5-2-6-10-14)22-17(21)19(16)12-13-7-3-1-4-8-13/h1-11,20H,12H2 |
InChI Key |
BCBLMPHKXXAPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)C=NC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.